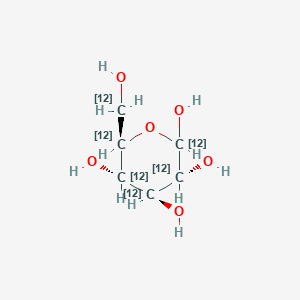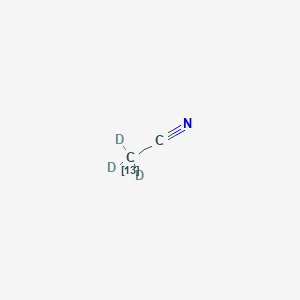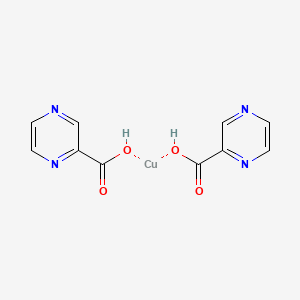
Fmoc-Ala-OH-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-13C3 typically involves the protection of L-alanine with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and specific reagents to ensure the successful incorporation of the Fmoc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. The compound is often produced in bulk and packaged according to industry standards .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-OH-13C3 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted under specific conditions to yield different derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the alanine backbone
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various Fmoc-protected amino acids and their derivatives. These products are often used in peptide synthesis and other biochemical applications .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Ala-OH-13C3 is used as a building block in peptide synthesis. Its isotopic labeling allows for detailed studies of peptide structures and dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Biology
In biological research, this compound is used to study protein interactions and functions. The carbon-13 labeling provides a means to trace the incorporation and metabolism of alanine in various biological systems .
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking and analysis in metabolic studies .
Industry
Industrially, this compound is used in the production of pharmaceuticals and other biotechnological products. Its high purity and isotopic labeling make it valuable for quality control and research purposes .
Mechanism of Action
The mechanism of action of Fmoc-Ala-OH-13C3 involves its incorporation into peptides and proteins. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. The carbon-13 labeling allows for detailed analysis of the compound’s behavior and interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH-1-13C: A similar compound with a single carbon-13 isotope.
Fmoc-Ala-OH-2-13C: Another variant with two carbon-13 isotopes.
Fmoc-Ala-OH-3-13C: A compound with three carbon-13 isotopes, similar to Fmoc-Ala-OH-13C3
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and functional studies of peptides and proteins .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1 |
InChI Key |
QWXZOFZKSQXPDC-XZYMTLJFSA-N |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)








